molecular formula C11H9N5 B1677961 1-Phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5334-30-5

1-Phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1677961
CAS No.: 5334-30-5
M. Wt: 211.22 g/mol
InChI Key: KKDPIZPUTYIBFX-UHFFFAOYSA-N
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Description

Polypropylene, commonly referred to as “PP 3,” is a thermoplastic polymer widely used in various applications. It is produced through the polymerization of propylene monomers. Polypropylene is known for its excellent chemical resistance, mechanical properties, and versatility, making it a popular choice in industries such as packaging, automotive, and textiles.

Scientific Research Applications

Polypropylene has a wide range of scientific research applications:

Future Directions

Future research could focus on the synthesis of new heterocyclic derivatives containing the pyrazolo[3,4-d]pyrimidine linkage . Some of the newly synthesized compounds demonstrated good to moderate anticancer activity . This suggests that these compounds could be further optimized as potential anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Polypropylene is synthesized through chain-growth polymerization of propylene monomers. The polymerization process can be carried out using different catalysts, including Ziegler-Natta catalysts, metallocene catalysts, and chromium-based catalysts. The reaction conditions typically involve temperatures ranging from 50 to 80 degrees Celsius and pressures between 10 to 40 atmospheres.

Industrial Production Methods

In industrial settings, polypropylene is produced using either gas-phase polymerization, bulk polymerization, or slurry polymerization. Gas-phase polymerization involves the polymerization of propylene in a gaseous state, while bulk polymerization occurs in a liquid phase. Slurry polymerization involves the polymerization of propylene in a hydrocarbon solvent. Each method has its advantages, with gas-phase polymerization being the most widely used due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Polypropylene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Polypropylene can be oxidized using oxygen or ozone in the presence of a catalyst such as cobalt or manganese. The reaction typically occurs at elevated temperatures.

    Reduction: Reduction of polypropylene is less common but can be achieved using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: Substitution reactions involve the replacement of hydrogen atoms in the polypropylene chain with other functional groups. Common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions include oxidized polypropylene, which has improved adhesion properties, and halogenated polypropylene, which exhibits enhanced flame retardancy .

Comparison with Similar Compounds

Polypropylene is often compared with other polyolefins such as polyethylene and polybutene.

Similar Compounds

    Polyethylene: Similar in chemical structure but has a lower melting point and density compared to polypropylene.

    Polybutene: Has a higher flexibility and lower crystallinity than polypropylene.

Uniqueness

Polypropylene’s uniqueness lies in its balance of mechanical properties, chemical resistance, and processability. It is more heat-resistant and mechanically robust compared to polyethylene, making it suitable for a broader range of applications .

Properties

IUPAC Name

1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c12-10-9-6-15-16(11(9)14-7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDPIZPUTYIBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274448
Record name 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Water or Solvent Wet Solid, Liquid
Record name C.I. Pigment Blue 28
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CAS No.

5334-30-5, 1345-16-0
Record name 5334-30-5
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Record name C.I. Pigment Blue 28
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Record name 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Record name 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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